molecular formula C19H25N3O2 B7720132 4-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-prop-2-enylbutanamide

4-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-prop-2-enylbutanamide

Cat. No.: B7720132
M. Wt: 327.4 g/mol
InChI Key: CXQQUDZIQXQPJO-UHFFFAOYSA-N
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Description

4-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-prop-2-enylbutanamide is an organic compound that features a complex structure incorporating a tert-butylphenyl group, an oxadiazole ring, and a prop-2-enylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-prop-2-enylbutanamide typically involves multiple steps. One common approach is the reaction of 4-tert-butylphenylhydrazine with an appropriate carboxylic acid derivative to form the oxadiazole ring. This intermediate is then reacted with acryloyl chloride to introduce the prop-2-enylbutanamide group. The reaction conditions often require the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-prop-2-enylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction can produce amines or alcohols, and substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

4-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-prop-2-enylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-prop-2-enylbutanamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-prop-2-enylbutanamide is unique due to its combination of a tert-butylphenyl group, an oxadiazole ring, and a prop-2-enylbutanamide moiety. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it valuable for various applications.

Properties

IUPAC Name

4-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-N-prop-2-enylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-5-13-20-16(23)7-6-8-17-21-18(22-24-17)14-9-11-15(12-10-14)19(2,3)4/h5,9-12H,1,6-8,13H2,2-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQQUDZIQXQPJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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